molecular formula C25H23N3O7 B6576537 6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate CAS No. 313519-40-3

6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B6576537
CAS No.: 313519-40-3
M. Wt: 477.5 g/mol
InChI Key: FFYRXCNXGGNSES-UHFFFAOYSA-N
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Description

6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, substituted with a hexyl chain, a nitrophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation of the chromen-2-one core using hexyl bromide and a strong base like potassium carbonate.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine hydrate with a carboxylic acid derivative, followed by cyclization with phosphorus oxychloride.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the chromen-2-one core using acetic anhydride and a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amino derivatives.

    Substitution: Amine or thiol derivatives.

Scientific Research Applications

6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.

    Biological Studies: The compound is used in biological assays to study its interactions with various enzymes and receptors.

    Chemical Sensors: It is investigated for use in chemical sensors due to its ability to undergo specific chemical reactions that can be detected and measured.

Mechanism of Action

The mechanism of action of 6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the nitrophenyl and oxadiazole groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-hexyl-3-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate: Similar structure but with an amino group instead of a nitro group.

    6-hexyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate: Similar structure but with a methyl group instead of a nitro group.

    6-hexyl-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The uniqueness of 6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its electron-withdrawing capability, while the oxadiazole ring contributes to its stability and reactivity.

Properties

IUPAC Name

[6-hexyl-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O7/c1-3-4-5-6-7-17-12-18-13-20(25(30)34-22(18)14-21(17)33-15(2)29)24-27-26-23(35-24)16-8-10-19(11-9-16)28(31)32/h8-14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYRXCNXGGNSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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